tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate
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Overview
Description
Tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate is a complex organic compound featuring a quinoxaline core structure with a tert-butyl ester group. Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and 1,2-diketones, under acidic or basic conditions.
Modern Approaches: Advanced synthetic methods include transition-metal-catalyzed reactions, which offer higher yields and selectivity. For example, palladium-catalyzed cross-coupling reactions can be employed to construct the spiro-quinoxaline framework.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The choice of catalysts and solvents is optimized to minimize waste and improve the overall yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, mild conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoxaline-3-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Quinoxaline derivatives have shown potential as antimicrobial and antitumor agents. Medicine: The compound's derivatives are explored for their pharmacological properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of certain biochemical pathways, leading to therapeutic effects. The spiro-quinoxaline core structure plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Quinoxaline: A simpler analog without the spiro and tert-butyl groups.
Tert-Butyl Hydroquinone: A compound with a similar tert-butyl group but different core structure.
Spirooxindole: Another spiro compound with different biological activities.
Uniqueness: Tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate stands out due to its unique combination of the spiro-quinoxaline core and the tert-butyl ester group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.
Properties
IUPAC Name |
tert-butyl 3-oxospiro[1,4-dihydroquinoxaline-2,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-14(2,3)21-13(20)18-8-15(9-18)12(19)16-10-6-4-5-7-11(10)17-15/h4-7,17H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIIKHORZSPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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